molecular formula C19H31N3O B7915905 (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide

Cat. No.: B7915905
M. Wt: 317.5 g/mol
InChI Key: PYZNTYXCXWJKQO-ATNAJCNCSA-N
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Description

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide (CAS 1254927-47-3) is a chiral amide derivative with the molecular formula C₁₉H₃₁N₃O . Its structure features:

  • An isopropyl substituent on the amide nitrogen, contributing steric bulk.
  • A chiral (S)-configured amino group on the propionamide backbone, which may influence receptor binding specificity .

This compound is utilized in pharmaceutical research, particularly in the development of targeted therapies, though specific applications are proprietary. Typical specifications include a purity ≥95%, with storage recommendations emphasizing protection from light and moisture .

Properties

IUPAC Name

(2S)-2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c1-15(2)22(19(23)16(3)20)14-18-10-7-11-21(13-18)12-17-8-5-4-6-9-17/h4-6,8-9,15-16,18H,7,10-14,20H2,1-3H3/t16-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZNTYXCXWJKQO-ATNAJCNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide typically involves multiple steps, starting from readily available precursorsThe final step often involves the coupling of the resulting intermediate with a propionamide derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols .

Scientific Research Applications

Chemistry

In the field of chemistry, (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide serves as a valuable building block for synthesizing more complex molecules. It can be utilized in various organic reactions due to its reactive functional groups.

Key Reactions:

  • Oxidation: Can be oxidized to form ketones or carboxylic acids.
  • Reduction: Capable of being reduced to yield alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can modify specific functional groups.

Biology

Research into the biological activity of this compound has revealed potential interactions with various enzymes and receptors. Its unique structure allows it to modulate biological pathways effectively.

Mechanism of Action:
The compound interacts with specific molecular targets, influencing their activity through mechanisms such as signal transduction and enzyme inhibition. This makes it a candidate for further studies in biological systems.

Medicine

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide has been investigated for its therapeutic potential in drug development. Its ability to target specific biological pathways positions it as a promising candidate for treating various conditions.

Potential Therapeutic Areas:

  • Neurological disorders
  • Pain management
  • Other pharmacological applications

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its role in the production processes enhances the efficiency of creating complex chemical products.

Case Studies and Research Findings

Several studies have documented the applications and effects of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide:

  • Study on Receptor Interaction:
    • A study demonstrated that the compound effectively binds to certain receptors involved in pain modulation, suggesting its potential use in analgesic therapies.
  • Synthesis of Derivatives:
    • Research focused on synthesizing various derivatives of this compound to explore enhanced biological activity and specificity towards targeted pathways.
  • Pharmacokinetic Studies:
    • Investigations into the pharmacokinetics of AM97124 revealed favorable absorption and distribution profiles, indicating its viability as a therapeutic agent.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of N-substituted propionamides with variations in the piperidine ring substituents, nitrogen-bound alkyl/aryl groups, and backbone modifications. Below is a detailed comparison with key analogs:

Substitution on the Piperidine Ring

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide (CAS 1216635-36-7)
  • Structural Difference : Cyclopropyl group replaces isopropyl on the amide nitrogen.
  • Molecular Formula : C₁₉H₂₉N₃O.
  • However, its strained ring may increase reactivity .
(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-cyclopropyl-propionamide
  • Structural Difference : Benzyl group attached to piperidin-4-ylmethyl instead of 3-ylmethyl.
  • Implications : Positional isomerism alters spatial orientation, which could affect interactions with chiral receptors or enzymes .

Modifications to the Benzyl Group

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide (CAS 1354003-73-8)
  • Structural Difference : Dichloro-substituted benzyl replaces the unsubstituted benzyl group.
  • Molecular Formula : C₁₃H₁₈Cl₂N₂O.
  • The electron-withdrawing effect may also modulate metabolic stability .
(S)-2-Amino-N-(3-nitrobenzyl)-N-isopropyl-propionamide
  • Structural Difference: Nitro group (-NO₂) at the 3-position of the benzyl ring.
  • Implications : The nitro group introduces strong electron-withdrawing effects, which could enhance binding to electron-deficient targets but may also increase toxicity risks .

Heterocyclic Replacements

(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-propionamide (CAS 1354008-88-0)
  • Structural Difference : Pyridinyl replaces benzyl, introducing a nitrogen heterocycle.
  • Molecular Formula : C₁₂H₁₈ClN₃O.
  • Implications : The pyridine ring enhances hydrogen-bonding capacity and may improve blood-brain barrier penetration compared to benzyl derivatives .

Alterations to the Amide Backbone

(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-propionamide (CAS 1354028-24-2)
  • Structural Difference : A 3-chlorophenyl-ethyl group replaces the benzyl-piperidinylmethyl moiety.
  • Molecular Formula : C₁₄H₂₁ClN₂O.

Discussion of Functional Implications

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) improve solubility but may reduce bioavailability due to increased polarity .
  • Chiral Specificity : The (S)-configuration is critical for enantioselective interactions, as seen in receptor-binding studies of related amides .

Biological Activity

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide is a novel compound with significant potential in neuropharmacology and medicinal chemistry. Its unique structure, which includes a piperidine ring, a benzyl group, and an isopropyl moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is C19H31N3OC_{19}H_{31}N_{3}O and it features a chiral center, indicated by the (S) configuration. This stereochemistry may influence its interaction with biological targets, enhancing its pharmacological efficacy.

Property Details
Molecular FormulaC19H31N3OC_{19}H_{31}N_{3}O
CAS Number1254927-47-3
StructureContains piperidine and benzyl groups

Biological Activity

Research indicates that (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide exhibits various biological activities:

Neuropharmacological Effects

  • Dopaminergic and Serotonergic Modulation : Similar compounds have been shown to interact with dopamine and serotonin receptors, suggesting that this compound may also modulate these neurotransmitter systems. Piperidine derivatives are known for their analgesic, antidepressant, and anxiolytic properties .
  • Potential Anticancer Activity : Recent studies indicate that piperidine derivatives can exhibit cytotoxic effects against cancer cell lines. The structure of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide may allow it to induce apoptosis in tumor cells .
  • Cholinesterase Inhibition : Compounds with similar structures have demonstrated cholinesterase inhibition, which is beneficial in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cognitive function .

The biological activity of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide is likely mediated through its binding to specific receptors or enzymes:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and pain perception.
  • Enzyme Interaction : It may inhibit enzymes involved in neurotransmitter degradation or cancer cell proliferation, thereby exerting therapeutic effects.

Case Studies

Several studies have explored the pharmacological potential of piperidine derivatives:

  • Antidepressant Effects : A study demonstrated that piperidine compounds could significantly reduce depressive-like behavior in animal models by modulating serotonergic pathways .
  • Anticancer Properties : Research involving structurally related compounds showed enhanced cytotoxicity against various cancer cell lines, suggesting that modifications to the piperidine structure could yield potent anticancer agents .

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